Cas no 91188-15-7 (tert-butyl N-(azetidin-3-ylmethyl)carbamate)

Tert-butyl N-(azetidin-3-ylmethyl)carbamate is a protected amine derivative featuring an azetidine ring, a four-membered nitrogen heterocycle, and a Boc (tert-butoxycarbonyl) protecting group. This compound is valuable in organic synthesis and medicinal chemistry due to its stability and versatility as an intermediate. The Boc group facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization of the azetidine nitrogen. The compact azetidine scaffold enhances conformational rigidity, making it useful in drug design for modulating pharmacokinetic properties. Its synthetic utility extends to peptide coupling, heterocycle functionalization, and the preparation of bioactive molecules. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl N-(azetidin-3-ylmethyl)carbamate structure
91188-15-7 structure
Product Name:tert-butyl N-(azetidin-3-ylmethyl)carbamate
CAS No:91188-15-7
MF:C9H18N2O2
MW:186.251422405243
MDL:MFCD01861760
CID:61479
PubChem ID:15346872
Update Time:2025-11-02

tert-butyl N-(azetidin-3-ylmethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 3-(N-Boc-aminomethyl)azetidine
    • 3-(N-tert-Butoxycarbonylaminomethyl)azetidine
    • 3-(Boc-aminomethyl)azetidine hydrochloride
    • 3-(Boc-Aminomethyl)azetidine
    • 3-Boc-aminomethylazetidine
    • Azetidin-3-yl-methyl-carbamic acid tert-butyl ester
    • AZETIDIN-3-YLMETHYL-CARBAMIC ACID TERT-BUTYL ESTER
    • azetidine-3-ylmethyl-carbamic acid tert-butyl ester
    • tert-Butyl (azetidin-3-ylmethyl)carbamate
    • tert-Butyl azetidin-3-ylmethylcarbamate
    • tert-butyl N-(azetidin-3-ylmethyl)carbamate
    • 3-(N-Boc-aminomethyl)azetidinel
    • 3-Boc-aminomethyl-azetidine
    • tert-butyl azetidin-3-yl(methyl)carbamate
    • 3-Boc-3-methylaminoazetidine
    • tert-butyl N-(azetidin-3-yl)-N-methylcarbamate
    • 3-BOC-3-METHYLAMINOAZATIDINE
    • 3-(N-BOC-N-METHYLAMINO)-AZETIDINE
    • TERT-BUTYL 3-AZETIDINYLMETHYLCARBAMATE HYDROCHLORIDE
    • 3-(Boc-methylamino)azetidine
    • 3-(N-Boc-methylamino)azatidine
    • 3-[Boc-(methylamino)]azetidine
    • LHUFQYUQIUJJIB-UHFFFAOYSA-N
    • 3-Boc-3-Methylaminoazetidine HCL
    • HT873
    • BCP07167
    • Carbamic acid, (3-azetidinylmethyl)-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl (3-azetidinylmethyl)carbamate
    • 3-[[(tert-Butoxycarbonyl)amino]methyl]azetidine
    • [(3-Azetidinyl)methyl]carbamic acid 1,1-dimethylethyl ester
    • [(Azetidin-3-yl)methyl]carbamic acid tert-butyl ester
    • tert-Butyl [(azetidin-3-yl)methyl]carbamate
    • Q-103145
    • 3-(N-tert-butyloxycarbonylaminomethyl) azetidine
    • PB19947
    • AC-2253
    • J-519616
    • tert-butyl N-[(azetidin-3-yl)methyl]carbamate
    • CARBAMIC ACID, N-(3-AZETIDINYLMETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 91188-15-7
    • EN300-134435
    • CS-B0427
    • MOLUHRBHXXGWDP-UHFFFAOYSA-N
    • azetidin-3-ylmethylcarbamic acid tert-butyl ester
    • DB-012133
    • 3-(N-tert-butyloxycarbonylaminomethyl)azetidine
    • Carbamic acid, (3-azetidinylmethyl)-, 1,1-dimethylethyl ester
    • AKOS005258606
    • 3-(n-boc)aminomethylazetidine
    • tert-butyl-[(azetidin-3-yl)methyl]carbamate
    • SCHEMBL1034818
    • Q-103148
    • DTXSID60571807
    • STR08904
    • tert-butyl (azetidin-3-yl) methylcarbamate
    • MFCD01861760
    • SY018070
    • tert-butyl(azetidin-3-ylmethyl)carbamate
    • MDL: MFCD01861760
    • Inchi: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: MOLUHRBHXXGWDP-UHFFFAOYSA-N
    • SMILES: O=C(NCC1CNC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 186.13700
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.018
  • Melting Point: No data available
  • Boiling Point: 285.5 °C at 760 mmHg
  • Flash Point: 126.5℃
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 50.36000
  • LogP: 1.45020

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tert-butyl N-(azetidin-3-ylmethyl)carbamate Related Literature

Additional information on tert-butyl N-(azetidin-3-ylmethyl)carbamate

Comprehensive Overview of tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS No. 91188-15-7): Properties, Applications, and Industry Insights

tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS No. 91188-15-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an azetidine ring and a tert-butyl carbamate group, makes it a valuable intermediate for synthesizing bioactive molecules. The compound’s versatility has garnered significant attention in drug discovery, particularly in the development of kinase inhibitors and protease-targeting therapeutics, aligning with the growing demand for precision medicine.

In recent years, the surge in interest around small molecule drug candidates has propelled the relevance of CAS 91188-15-7. Researchers frequently explore its potential in covalent inhibitor design, a hot topic in oncology and antiviral research. The azetidine moiety enhances metabolic stability, addressing a common challenge in pharmacokinetic optimization—a key concern highlighted in forums like PubMed and ResearchGate. This aligns with the industry’s shift toward fragment-based drug discovery (FBDD), where scaffolds like tert-butyl N-(azetidin-3-ylmethyl)carbamate serve as critical building blocks.

From a synthetic chemistry perspective, the compound’s Boc-protected amine functionality offers selective deprotection opportunities, enabling modular synthesis. This feature is particularly valuable for peptide mimetics and heterocyclic derivatives, frequently searched terms in Google Scholar. Notably, its stability under acidic conditions makes it suitable for solid-phase peptide synthesis (SPPS), a technique dominating discussions in bioconjugation and ADC (antibody-drug conjugate) development.

Environmental and regulatory trends also influence its applications. With the rise of green chemistry principles, manufacturers prioritize intermediates like 91188-15-7 due to their compatibility with atom-efficient reactions. Queries such as “sustainable carbamate synthesis” and “non-toxic nitrogen heterocycles” reflect this shift, further boosting the compound’s profile in ESG-focused R&D.

In conclusion, tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS No. 91188-15-7) exemplifies the intersection of innovation and practicality in modern chemistry. Its role in high-throughput screening libraries and lead compound optimization ensures its continued relevance, answering pressing industry needs while adhering to evolving safety and sustainability standards.

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Price ($):190.0/229.0/471.0
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